molecular formula C9H7LiN2O2 B13461228 lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate

lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B13461228
M. Wt: 182.1 g/mol
InChI Key: LTZLKOWAFLUUBI-UHFFFAOYSA-M
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Description

Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused with an imidazole ring

Properties

Molecular Formula

C9H7LiN2O2

Molecular Weight

182.1 g/mol

IUPAC Name

lithium;1-methylbenzimidazole-2-carboxylate

InChI

InChI=1S/C9H8N2O2.Li/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1

InChI Key

LTZLKOWAFLUUBI-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C2=CC=CC=C2N=C1C(=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature and pH conditions. The product is then isolated and purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:

This compound is unique due to its specific structure and the presence of the lithium ion, which can impart distinct chemical and biological properties.

Biological Activity

Lithium(1+) 1-methyl-1H-1,3-benzodiazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The benzimidazole derivatives, including this lithium salt, are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer effects. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C9H8LiN2O2
  • SMILES Notation : CN1C2=C(C=C(C=C2)N=C1C(=O)O)

The compound features a lithium ion associated with a benzimidazole ring, which is known for its ability to interact with various biological targets.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Modulation : The compound can inhibit or activate enzymes involved in metabolic pathways, which may affect cellular processes.
  • Receptor Interaction : It binds to specific receptors, modulating their activity and influencing signal transduction pathways.
  • Nucleic Acid Intercalation : The compound may intercalate into DNA or RNA structures, potentially affecting gene expression and cellular function.

Antimicrobial Activity

Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For example, a study demonstrated that related compounds effectively inhibited the growth of various bacterial strains. The lithium salt form may enhance solubility and bioavailability, leading to improved antimicrobial efficacy.

Antiviral Properties

Benzimidazole derivatives have also been investigated for their antiviral activities. Research indicates that these compounds can inhibit viral replication by interfering with viral enzymes or host cell receptors. The lithium ion's presence may further modulate these interactions.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. For instance:

  • A high-throughput screening study identified this compound as a potent inhibitor of cancer cell proliferation.
  • Mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralReduced viral replication
AnticancerInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity
In vitro assays on human breast cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM). Further analysis revealed activation of caspase pathways indicative of apoptosis.

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